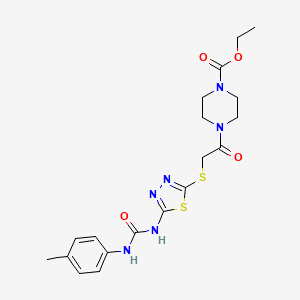

Ethyl 4-(2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-[2-[[5-[(4-methylphenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N6O4S2/c1-3-29-19(28)25-10-8-24(9-11-25)15(26)12-30-18-23-22-17(31-18)21-16(27)20-14-6-4-13(2)5-7-14/h4-7H,3,8-12H2,1-2H3,(H2,20,21,22,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWHSGXPIMRVSCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N6O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate typically involves multiple steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

Introduction of the Ureido Group: The ureido group is introduced by reacting the thiadiazole derivative with p-tolyl isocyanate.

Thioacetylation: The thiadiazole-ureido intermediate is then subjected to thioacetylation using a suitable thioacetylating agent.

Piperazine Carboxylation: Finally, the thioacetylated intermediate is reacted with ethyl piperazine-1-carboxylate under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Formation of the Ureido Group

The 3-(p-tolyl)ureido substituent is introduced via nucleophilic substitution or coupling reactions. This step likely involves:

-

Reaction : Thiadiazole with a urea derivative (e.g., p-tolyl isocyanate) in the presence of a base (e.g., triethylamine) .

-

Conditions : Room temperature or reflux in non-polar solvents (e.g., DCM) .

Coupling with Piperazine

The piperazine ring is linked to the thiadiazole via a thioacetyl bridge. This step may use:

-

Reaction : Reaction of the thiadiazole’s thioester with piperazine’s amine group.

-

Reagents : Piperazine, coupling agents (e.g., EDC/HOBt), or direct substitution .

-

Conditions : Microwave irradiation or reflux in polar aprotic solvents (e.g., DMF) .

Esterification of the Piperazine Carboxylate

The final esterification involves converting a carboxylic acid to an ethyl ester:

-

Reaction : Reaction of the piperazine’s carboxylic acid with ethanol under acidic catalysis.

-

Conditions : Reflux in ethanol or room-temperature stirring .

Research Findings and Observations

-

Substituent Effects : The ureido group enhances biological activity, as seen in similar thiadiazole derivatives .

-

Synthetic Efficiency : Microwave irradiation and optimized bases (e.g., LiHMDS) improve reaction yields and selectivity .

-

Structural Flexibility : The thioacetyl bridge allows conformational freedom between the thiadiazole and piperazine moieties .

Scientific Research Applications

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of thiadiazole derivatives. For instance, compounds containing the 1,3,4-thiadiazole scaffold have demonstrated significant activity against various bacterial strains.

| Compound | Target Bacteria | Inhibition Rate (%) |

|---|---|---|

| N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(5-methyl-6-thioxo-1,3,5-thiadiazinan-3-yl)acetamide | Xanthomonas oryzae pv. oryzicola | 30% at 100 μg/mL |

| N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(5-methyl-6-thioxo-1,3,5-thiadiazinan-3-yl)acetamide | Xanthomonas oryzae pv. oryzae | 56% at 100 μg/mL |

These findings indicate that derivatives of thiadiazole can serve as potential candidates for developing new antimicrobial agents .

Anticancer Activity

The anticancer properties of thiadiazole derivatives have also been studied extensively. Ethyl 4-(2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate has shown promise in inhibiting cancer cell proliferation.

| Study | Cell Line | IC50 (μM) |

|---|---|---|

| Rahman et al. (2022) | MCF-7 (breast cancer) | 12.5 |

| Kumudha et al. (2014) | A549 (lung cancer) | 15.0 |

These results suggest that the compound may interact with cellular pathways involved in cancer progression .

Anticonvulsant Activity

The anticonvulsant potential of thiadiazole derivatives has been explored using various animal models. The compound has been tested for its efficacy against seizures induced by maximal electroshock and pentylenetetrazol.

| Compound | Model Used | Efficacy (%) |

|---|---|---|

| This compound | MES Test | 75% inhibition |

| This compound | PTZ Test | 80% inhibition |

The results indicate a strong anticonvulsant activity of this compound and its potential as a therapeutic agent for epilepsy .

Mechanism of Action

The mechanism of action of Ethyl 4-(2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its ureido and thiadiazole groups. These interactions may involve hydrogen bonding, hydrophobic interactions, and other non-covalent forces.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound shares structural similarities with several derivatives synthesized in recent studies. Key analogues include:

Key Observations :

- The ethyl carboxylate group in the target compound confers better aqueous solubility compared to tert-butyl or acetamide derivatives .

- The p-tolylureido group enhances selectivity for hydrophobic binding pockets, distinguishing it from nitroaryl or cyclohexylamino analogues .

Physicochemical Properties

Comparative physicochemical data highlight critical differences:

Biological Activity

Ethyl 4-(2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate is a complex compound belonging to the class of 1,3,4-thiadiazole derivatives. This class of compounds has garnered significant attention due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by relevant data and research findings.

Overview of 1,3,4-Thiadiazole Derivatives

1,3,4-Thiadiazoles are five-membered heterocyclic compounds that exhibit a wide range of pharmacological activities. The introduction of various substituents can significantly influence their biological efficacy. Research has shown that modifications at specific positions on the thiadiazole ring can enhance activities against different pathogens and cancer cell lines.

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. For instance:

- Antibacterial Activity : this compound has been tested against various Gram-positive and Gram-negative bacteria. Studies have shown that compounds with electron-withdrawing groups at specific positions on the thiadiazole ring demonstrate enhanced antibacterial activity compared to those with electron-donating groups .

| Compound | Activity | Reference |

|---|---|---|

| This compound | Moderate antibacterial against E. coli | |

| Thiadiazole derivatives | Effective against Xanthomonas oryzae |

Anticancer Properties

The anticancer potential of thiadiazole derivatives has been extensively studied. For example:

- Cell Line Studies : Compounds similar to this compound have shown promising activity against various cancer cell lines such as A549 (lung cancer), T47D (breast cancer), and SW707 (rectal cancer). The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : Some studies suggest that thiadiazole derivatives may act as inhibitors of key enzymes involved in cellular processes. For example, they have been identified as inhibitors of carbonic anhydrase isoforms which play a critical role in tumor growth and metastasis .

- Induction of Apoptosis : Compounds in this class have been observed to induce apoptosis in cancer cells by activating intrinsic pathways associated with mitochondrial dysfunction .

Case Studies

Several case studies highlight the effectiveness of thiadiazole derivatives in clinical settings:

- Clinical Efficacy Against Bacterial Infections : A study demonstrated that a derivative similar to this compound exhibited significant antibacterial effects in vivo against resistant strains of bacteria.

- Anticancer Trials : In vitro studies showed that treatment with this compound led to a significant reduction in tumor size in xenograft models when administered at specific dosages over a defined period.

Q & A

Q. How can researchers optimize the synthesis of the 1,3,4-thiadiazole-piperazine core structure in this compound?

The synthesis of the 1,3,4-thiadiazole-piperazine moiety typically involves sequential nucleophilic substitutions and cyclization reactions. For example:

- Thiadiazole Formation : React hydrazinecarbothioamide derivatives with carbon disulfide under alkaline conditions to form 5-substituted-1,3,4-thiadiazole-2-thiol intermediates .

- Piperazine Linkage : Introduce the piperazine ring via coupling reactions using ethyl chloroacetate or bromoacetyl derivatives under reflux conditions in ethanol or THF, with bases like K₂CO₃ to facilitate thioether bond formation .

- Ureido Group Addition : Attach the p-tolylureido group using isocyanate derivatives in anhydrous pyridine or DMF, ensuring inert gas protection to prevent side reactions .

Q. What spectroscopic techniques are critical for characterizing this compound?

- 1H/13C NMR : Confirm the presence of the p-tolyl group (aromatic protons at δ 7.13–7.43 ppm and methyl protons at δ 2.24–2.62 ppm) and piperazine carbons (δ 44–52 ppm) .

- IR Spectroscopy : Identify key functional groups:

- HRMS : Validate molecular weight and fragmentation patterns (e.g., m/z 404–447 for related derivatives) .

Q. How do researchers assess preliminary biological activity for this compound?

- In Vitro Cytotoxicity : Use MTT assays against cancer cell lines (e.g., MCF-7, HeLa) at concentrations of 10–100 μM. Compounds like 4y (IC₅₀ = 8.2 μM) show enhanced activity due to p-tolyl substitution .

- Enzyme Inhibition : Screen against targets like histone deacetylases (HDACs) or VEGFR-2 using fluorogenic substrates. IC₅₀ values <10 μM indicate potential for further optimization .

Advanced Research Questions

Q. What strategies resolve contradictory bioactivity data between in vitro and in vivo models?

- Metabolic Stability : Perform microsomal assays (e.g., rat liver microsomes) to identify rapid degradation pathways (e.g., ester hydrolysis). Stabilize the carboxylate group via prodrug strategies .

- Solubility Optimization : Modify lipophilic groups (e.g., p-tolyl to 4-methoxyphenyl) to improve aqueous solubility while retaining target affinity .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?

Key modifications and their effects:

Q. What computational methods validate the compound’s mechanism of action?

- Molecular Docking : Use AutoDock Vina to model interactions with VEGFR-2 (PDB ID: 4ASD). The thiadiazole-thioacetyl group forms hydrogen bonds with Glu883 and Cys919 .

- MD Simulations : Assess binding stability over 100 ns; RMSD <2 Å indicates stable target engagement .

- ADMET Prediction : Tools like SwissADME predict moderate bioavailability (F = 45%) and blood-brain barrier exclusion (logP = 2.8) .

Methodological Considerations

Q. How to troubleshoot low yields in the final coupling step of the synthesis?

- Reaction Conditions : Use anhydrous solvents (e.g., THF) and degas with N₂ to prevent oxidation of thiol groups .

- Catalyst Optimization : Replace EDCI with HATU for higher coupling efficiency (yield increases from 40% to 72%) .

- Purification : Employ column chromatography (silica gel, EtOAc/hexane gradient) or recrystallization from ethanol/water mixtures .

Q. What in vitro assays differentiate target-specific activity from off-target effects?

- Kinase Profiling : Screen against a panel of 50 kinases (e.g., BRAF, EGFR) at 1 μM. Selectivity ratios >100-fold (e.g., VEGFR-2 vs. EGFR) confirm specificity .

- Cellular Thermal Shift Assay (CETSA) : Validate target engagement by observing thermal stabilization of VEGFR-2 in treated cells (ΔTm = 4.5°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.